molecular formula C10H12N2O2 B14064531 Isonicotinic acid, morpholide

Isonicotinic acid, morpholide

Cat. No.: B14064531
M. Wt: 192.21 g/mol
InChI Key: LKCRGBNWPDHINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinic acid, morpholide is an organic compound with the molecular formula C10H12N2O2. It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid with the carboxyl group at the 4-position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, morpholide typically involves the reaction of isonicotinic acid with morpholine. The process can be carried out under reflux conditions in the presence of a suitable dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Isonicotinic acid, morpholide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isonicotinic acid, morpholide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isonicotinic acid, morpholide involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of essential biomolecules, leading to antimicrobial effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Isonicotinic acid, morpholide is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isonicotinic acid derivatives and contributes to its specific applications in various fields .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

morpholin-4-yl(pyridin-4-yl)methanone

InChI

InChI=1S/C10H12N2O2/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2

InChI Key

LKCRGBNWPDHINV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.